molecular formula C10H8O2 B064291 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci) CAS No. 163332-89-6

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)

Cat. No.: B064291
CAS No.: 163332-89-6
M. Wt: 160.17 g/mol
InChI Key: OHFPNYRQNMMOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentacyclo[42002,503,804,7]octane-1,4-dicarboxaldehyde is a highly structured and unique organic compound It is characterized by its rigid, cage-like structure, which is derived from the cubane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with corresponding monoalkyl sulfates . This method has been shown to produce high yields of the desired compound. The reaction conditions often include the use of strong bases and solvents that can facilitate the alkylation process.

Industrial Production Methods

While specific industrial production methods for pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing purification processes to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid.

    Reduction: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde exerts its effects is largely dependent on its chemical reactivity and interaction with other molecules. The rigid, cage-like structure influences its reactivity, making it a useful scaffold in molecular design. The aldehyde groups can form covalent bonds with nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cubane: The parent compound of the cubane family, known for its highly strained structure.

    Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid: The oxidized form of the dicarboxaldehyde.

    Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol: The reduced form of the dicarboxaldehyde.

Uniqueness

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde is unique due to its dual aldehyde functionality combined with the rigid cubane framework. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cubane derivatives.

Properties

CAS No.

163332-89-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

cubane-1,4-dicarbaldehyde

InChI

InChI=1S/C10H8O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h1-8H

InChI Key

OHFPNYRQNMMOGT-UHFFFAOYSA-N

SMILES

C(=O)C12C3C4C1C5C2C3C45C=O

Canonical SMILES

C(=O)C12C3C4C1C5C2C3C45C=O

Synonyms

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde (9CI)

Origin of Product

United States

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